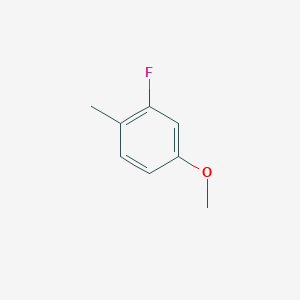

3-Fluoro-4-methylanisole

描述

Overview of Anisole (B1667542) Derivatives in Synthetic Chemistry

Anisole, or methoxybenzene, is an organic compound that serves as a fundamental building block in organic synthesis. wikipedia.org Its derivatives, which are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring with other functional groups, exhibit a wide range of chemical properties and applications. alfa-chemistry.com These compounds are precursors in the production of fragrances, pharmaceuticals, and dyes. wikipedia.orgalfa-chemistry.com The methoxy (B1213986) group (-OCH3) on the anisole ring is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. wikipedia.org This property makes anisole and its derivatives versatile reagents in the synthesis of more complex molecules. alfa-chemistry.com

The reactivity and regioselectivity of these reactions are influenced by the nature and position of other substituents on the ring. thieme.de For instance, the presence of electron-withdrawing or electron-donating groups can direct incoming electrophiles to specific positions (ortho, meta, or para) on the aromatic ring. wikipedia.org This controlled reactivity is a cornerstone of modern synthetic chemistry, allowing for the precise construction of intricate molecular architectures. thieme.de Anisole derivatives are key intermediates in the synthesis of a variety of compounds, including agrochemicals and materials with specific electronic or optical properties. alfa-chemistry.comontosight.ai

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic compounds, creating what are known as fluorinated aromatics, dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring has profound electronic and steric consequences. numberanalytics.com These changes have made fluorinated aromatic compounds highly valuable in a multitude of fields, most notably in medicinal chemistry and materials science. numberanalytics.comresearchgate.net

The history of fluorinated aromatics dates back to the early 20th century, though their synthesis was initially challenging. numberanalytics.com Advances in organofluorine chemistry have since led to the development of efficient methods for their preparation. numberanalytics.com Consequently, fluorinated aromatics are now integral to the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com The unique properties conferred by fluorine substitution enhance the metabolic stability, bioavailability, and binding affinity of drug molecules, and improve the thermal stability and chemical resistance of materials. numberanalytics.commdpi.com

Electronic Effects of Fluorine on Aromatic Rings

The electronic influence of fluorine on an aromatic ring is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+M or +R). wikipedia.orgcore.ac.uk As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. numberanalytics.com This deactivation generally makes the ring less reactive towards electrophilic substitution. numberanalytics.com

However, the lone pairs of electrons on the fluorine atom can be donated to the π-system of the aromatic ring through resonance. wikipedia.orgoup.com This electron-donating resonance effect primarily influences the ortho and para positions, partially counteracting the inductive effect at these sites. wikipedia.org The interplay of these electronic effects can lead to unique reactivity patterns. For instance, in fluorobenzene, the para position can be more reactive towards electrophiles than benzene itself, while the ortho and meta positions are deactivated. wikipedia.org This complex electronic nature allows for fine-tuning of a molecule's reactivity and properties. acs.org

Steric Effects of Fluorine in Anisole Architectures

While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its steric influence in molecular structures can be significant. rsc.org The introduction of a fluorine atom can alter the preferred conformation of flexible molecules. wikipedia.org For example, the substitution of hydrogen with fluorine in the methoxy group of anisole can cause the group to rotate out of the plane of the phenyl ring due to steric hindrance. core.ac.ukwikipedia.org

Rationale for Focused Research on 3-Fluoro-4-methylanisole

This compound is a specific fluorinated anisole derivative that has garnered research interest due to its distinct structural features and potential applications. The particular arrangement of the fluoro, methyl, and methoxy groups on the aromatic ring gives rise to unique chemical properties and reactivity.

Unique Positional Isomerism and Reactivity

The placement of the substituents in this compound—a fluorine atom at position 3, a methyl group at position 4, and a methoxy group at position 1—creates a unique pattern of electronic and steric effects that dictates its reactivity. The methoxy group is an activating, ortho-para directing group, while the methyl group is also an activating, ortho-para director. The fluorine atom, as discussed, has a deactivating inductive effect but a resonance effect that directs ortho and para.

This specific substitution pattern leads to a particular reactivity profile. For instance, it can undergo electrophilic substitution reactions, with the position of attack being influenced by the combined directing effects of the three substituents. biosynth.com The compound is described as a nucleophilic, ring-substituted electron acceptor that can be activated by electron donors. biosynth.com Its chemical properties give it both activating and deactivating characteristics in organic reactions. biosynth.com This unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. biosynth.com

Emerging Applications in Specialized Fields

The unique properties of this compound make it a valuable building block in several specialized fields. It is used in the synthesis of pharmaceuticals and agrochemicals. smolecule.com For example, it can be a precursor for the synthesis of 3'-Fluoro-4'-methylacetophenone, another intermediate in medicinal chemistry. smolecule.com The presence of the fluorine atom can enhance the biological activity of the final products. mdpi.com

Research has also explored its use in the synthesis of anti-cancer agents. chemicalbook.com The compound's structure is a component of more complex molecules designed to interact with biological targets. The specific substitution pattern is crucial for achieving the desired biological effect.

Properties of this compound

| Property | Value |

| CAS Number | 405-06-1 biosynth.com |

| Molecular Formula | C8H9FO biosynth.com |

| Molecular Weight | 140.15 g/mol biosynth.com |

| Density | 1.046 g/cm³ biosynth.com |

Interactive Data Table: Properties of Related Anisole Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anisole | 100-66-3 wikipedia.org | C7H8O wikipedia.org | 108.14 wikipedia.org |

| 4-Fluoroanisole | 459-60-9 | C7H7FO | 126.13 |

| 2-Fluoro-4-methylanisole | 399-55-3 scbt.com | C8H9FO scbt.com | 140.16 scbt.com |

| 4-Fluoro-3-methylanisole (B1295314) | 2338-54-7 sigmaaldrich.com | C8H9FO sigmaaldrich.com | 140.15 sigmaaldrich.com |

| 3-Fluoro-4-methylphenol | 452-78-8 chemicalbook.com | C7H7FO | 126.13 |

| 3-Fluoro-4-methylaniline | 452-77-7 chemicalbook.com | C7H8FN | 125.15 |

| 3'-Fluoro-4'-methylacetophenone | 42444-14-4 smolecule.com | C9H9FO smolecule.com | 152.17 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHEWKWIJOAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379103 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-06-1 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylanisole and Its Derivatives

Regioselective Fluorination Techniques for Anisole (B1667542) Precursors

The introduction of a fluorine atom onto an anisole framework with high regioselectivity is a significant synthetic challenge. The methoxy (B1213986) group is an ortho-, para-director, meaning that electrophilic attack will preferentially occur at the positions ortho and para to it. Achieving fluorination at the meta-position, as required for 3-fluoro-4-methylanisole from 4-methylanisole (B47524), necessitates nuanced synthetic strategies.

Electrophilic Aromatic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the tools of choice for this transformation due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available electrophilic fluorinating agent. juniperpublishers.com It is known to fluorinate a variety of nucleophiles, including activated aromatic rings. chemicalbook.com However, the direct fluorination of simple anisoles with NFSI can be challenging and may require forcing conditions. For instance, studies have shown that anisole itself is unreactive towards NFSI under mechanochemical conditions without external heating. tandfonline.com

More electron-rich anisole derivatives, however, do undergo fluorination. Research on the mechanochemical fluorination of 1,3,5-trimethoxybenzene (B48636) with NFSI demonstrates the feasibility of this approach for highly activated substrates. The reaction yields a monofluorinated product as the major component, showcasing the potential for regioselectivity depending on the substrate's electronic properties.

| Substrate | Reagent | Conditions | Major Product | Yield |

|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | NFSI (1.0 equiv) | Ball milling, 30 Hz, 3 h | 1-Fluoro-2,4,6-trimethoxybenzene | 51% |

| 1,3,5-Trimethoxybenzene | NFSI (2.0 equiv) | Ball milling, 30 Hz, 3 h | 4,4-Difluoro-3,5-dimethoxy-2,5-cyclohexadienone | 80% |

This table illustrates the reactivity of a highly activated anisole derivative with NFSI. The reaction outcome is dependent on the stoichiometry of the fluorinating agent.

Selectfluor, a dicationic salt of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another powerful and widely used electrophilic fluorinating agent. mdma.ch Its application in ionic liquids has been explored as a "green" chemistry approach to aromatic fluorination. rsc.org Ionic liquids can serve as both the solvent and a phase-transfer catalyst, facilitating the reaction between the aromatic substrate and the fluorinating agent. nih.gov

Studies on the fluorination of reactive aromatics, including anisole, with Selectfluor in ionic liquids have shown that while the reaction proceeds, achieving high regioselectivity can be difficult. For anisole, a mixture of ortho- and para-fluorinated products is typically observed, with the para-isomer being the major product. The optimal yields for such reactions are often around 50%. utahtech.edu The use of ionic liquids provides a convenient medium for the reaction but does not fundamentally alter the inherent regiochemical preferences of the electrophilic aromatic substitution on the anisole ring. utahtech.edu

| Substrate | Fluorinating Agent | Solvent | Key Observation |

|---|---|---|---|

| Anisole | Selectfluor™ | [emim][OTf] (Ionic Liquid) | Reaction proceeds, but with low regioselectivity, yielding a mixture of ortho and para isomers. Optimal yields are around 50%. |

This table summarizes the general outcome of fluorinating anisole with Selectfluor in an ionic liquid medium, highlighting the challenge of regioselectivity.

Nucleophilic Fluorination Approaches

An alternative strategy for the synthesis of fluoroaromatic compounds is nucleophilic aromatic substitution (SNAr). This approach is particularly effective for precursors that are not amenable to direct electrophilic fluorination to achieve the desired isomer. A prominent example of a nucleophilic fluorination method is the Balz-Schiemann reaction. researchgate.net

The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). researchgate.net This method is highly effective for the synthesis of this compound starting from 5-methoxy-2-methylaniline (B181077) (2-amino-5-methoxytoluene).

The synthesis proceeds as follows:

Diazotization: 5-methoxy-2-methylaniline is treated with an aqueous solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-7 °C) to form the corresponding diazonium salt.

Fluoride Exchange: A solution of tetrafluoroboric acid is then added, causing the precipitation of the diazonium tetrafluoroborate salt.

Decomposition: The isolated and dried diazonium salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound. uni.edu

This multi-step process provides a reliable and regiochemically defined route to this compound with reported yields around 31%. uni.edu

Methylation and Methoxylation Strategies in Directed Synthesis

The final step in the synthesis of this compound often involves the formation of the methoxy group. This is typically achieved through the methylation of a corresponding phenol (B47542) precursor.

Selective Methylation of Fluoro-Phenol Derivatives

The most direct precursor for the methylation step is 4-fluoro-3-methylphenol. The conversion of this phenol to the corresponding anisole is a classic example of the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent. wikipedia.org

Common methylating agents for this transformation include methyl iodide and dimethyl sulfate (B86663). tandfonline.comwikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenolic hydroxyl group. uni.edu The resulting phenoxide ion then undergoes an SN2 reaction with the methylating agent to form the ether linkage. The use of dimethyl sulfate supported on basic alumina (B75360) under microwave irradiation represents a mild and efficient solvent-free method for this transformation. tandfonline.com

| Substrate | Methylating Agent | Base/Support | Conditions | Product |

|---|---|---|---|---|

| Phenol/Substituted Phenol | Dimethyl Sulfate (DMS) | Potassium Hydroxide/Basic Alumina | Solvent-free, Microwave irradiation | Anisole/Substituted Anisole |

This table outlines a general and efficient method for the methylation of phenols, which is applicable to the synthesis of this compound from 4-fluoro-3-methylphenol.

Methoxylation of Fluoro-Toluene Analogues

The synthesis of this compound can be achieved through the methoxylation of fluoro-toluene analogues. A common precursor for this transformation is 3-fluoro-4-chlorotoluene. This starting material is valuable in the synthesis of various pharmaceutical and agricultural chemicals. arborpharmchem.com The methoxylation reaction introduces the methoxy group (-OCH3) onto the aromatic ring, replacing another substituent, typically a halogen.

While specific details on the direct methoxylation of 3-fluoro-4-chlorotoluene to yield this compound are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution suggest that this conversion is feasible. Such reactions often require a strong nucleophile, like sodium methoxide, and may be facilitated by a catalyst and specific reaction conditions to overcome the relative inertness of the aryl halide.

An alternative documented synthesis of this compound starts from 5-methoxy-2-methylaniline. chemicalbook.com In this multi-step process, the aniline (B41778) is first converted to a diazonium salt using sodium nitrite and hydrochloric acid. chemicalbook.com This intermediate then undergoes a Schiemann reaction, where the diazonium group is replaced by fluorine upon heating, yielding the final product, this compound. chemicalbook.com

The synthesis of the precursor, 4-chloro-3-fluorotoluene, has been described starting from o-nitro-p-toluidine through a sequence of diazotization, Sandmeyer reaction, reduction, and a Schiemann reaction. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly relevant for the derivatization of this compound. nih.govresearchgate.netmdpi.com These reactions generally involve an aryl halide or pseudohalide, a coupling partner, a palladium catalyst, a ligand, and a base. acsgcipr.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. nih.govnih.govnih.gov This reaction is widely used in the synthesis of biaryls and other complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.comcardiff.ac.uk

For derivatives of this compound, a Suzuki-Miyaura coupling could be employed by first introducing a halogen (e.g., bromine or iodine) or a triflate group onto the aromatic ring. This functionalized derivative could then be coupled with various aryl or heteroaryl boronic acids to generate a library of biaryl compounds. The catalytic cycle for the Suzuki-Miyaura reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The efficiency of the Suzuki-Miyaura coupling is often influenced by the choice of catalyst, ligand, base, and solvent. cardiff.ac.ukmtak.hu

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Function | Examples |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | Electrophilic coupling partner | Aryl bromides, aryl chlorides, aryl triflates |

| Organoboron Reagent | Nucleophilic coupling partner | Arylboronic acids, arylboronic esters |

| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(PPh3)4, Pd(OAc)2 |

| Ligand | Stabilizes the palladium catalyst and influences reactivity | Triphenylphosphine, Buchwald ligands |

| Base | Activates the organoboron reagent | K2CO3, Cs2CO3, K3PO4 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing a powerful method for the synthesis of arylamines. organic-chemistry.orgwikipedia.org The development of this reaction has significantly expanded the ability to synthesize a wide variety of C-N coupled products, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov

In the context of this compound, a derivative functionalized with a leaving group (e.g., a halogen) could be coupled with a variety of primary or secondary amines to generate a diverse range of N-aryl derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.orgnih.gov

The Buchwald-Hartwig amination has also been extended to the formation of C-O and C-S bonds, allowing for the synthesis of aryl ethers and thioethers, respectively. wikipedia.org

Ancillary ligands play a critical role in palladium-catalyzed cross-coupling reactions by influencing the catalyst's stability, activity, and selectivity. nih.govrsc.org The steric and electronic properties of the ligand can dictate the regioselectivity of the reaction, which is particularly important when multiple reactive sites are present on the substrate. enscm.fr

In cross-coupling reactions, the ligand can affect the rate of oxidative addition and reductive elimination, two key steps in the catalytic cycle. nih.gov Bulky and electron-rich ligands often promote these steps, leading to more efficient catalysis. nih.govnih.gov The choice of ligand can also influence the coordination of the substrates to the palladium center, thereby controlling which position on a molecule undergoes reaction.

The development of specialized ligands, such as the bulky dialkylbiarylphosphines developed by the Buchwald group, has significantly advanced the field of palladium-catalyzed cross-coupling, enabling reactions with previously challenging substrates and allowing for greater control over selectivity. nih.govnih.gov The solvent can also have a significant impact on the rate and selectivity of these reactions. whiterose.ac.uk

Photochemical Transformation Reactions

Photochemical reactions utilize light to induce chemical transformations. These reactions can offer unique reactivity and selectivity compared to traditional thermal methods.

Photo-nitration is a method for introducing a nitro group (-NO2) onto a molecule using light. One reagent used for this purpose is tetranitromethane. rsc.org The photochemical reaction between an aromatic compound and tetranitromethane proceeds through the formation of a charge-transfer complex. rsc.orgcanterbury.ac.nz Upon irradiation, this complex generates a radical cation of the aromatic compound, a trinitromethanide ion, and nitrogen dioxide. rsc.orgcanterbury.ac.nz

The subsequent reaction pathway involves the recombination of this triad (B1167595) of species. canterbury.ac.nz For many aromatic compounds, the initial step is the nucleophilic attack of the trinitromethanide ion on the aromatic radical cation. rsc.orgcanterbury.ac.nz This can lead to the formation of adducts. publish.csiro.auactachemscand.org

The regiochemistry of this attack can be influenced by the solvent. canterbury.ac.nz In the presence of a protic acid, the reaction can be diverted to favor nitro substitution, which occurs through the coupling of the aromatic radical cation with nitrogen dioxide. rsc.org This method allows for selective nitration under photochemical conditions. The nitration of anisole and its derivatives has been studied, and the methoxy group, being an electron-donating group, directs the incoming nitro group to the ortho and para positions. researchgate.netresearchgate.netvedantu.comcanterbury.ac.nz

Table 2: Intermediates in Photo-nitration with Tetranitromethane

| Intermediate Species | Role in the Reaction |

|---|---|

| Aromatic Radical Cation | Electrophilic species that reacts with nucleophiles |

| Trinitromethanide Ion | Nucleophile that can form adducts with the radical cation |

| Nitrogen Dioxide | Reacts with the radical cation to form the nitro product |

Adduct Formation and Mechanistic Pathways

The synthesis of this compound can be approached through several routes, with the Balz-Schiemann reaction being a classical and relevant example for introducing fluorine to an aromatic ring. This reaction involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

For this compound, a plausible precursor would be 5-methoxy-2-methylaniline. The mechanistic pathway of the Balz-Schiemann reaction proceeds through the following key steps:

Diazotization: The primary aromatic amine, 5-methoxy-2-methylaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl), to form the corresponding diazonium salt.

Anion Exchange: A fluorinated counterion, commonly tetrafluoroborate (BF₄⁻) from fluoroboric acid (HBF₄), is introduced to precipitate the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of an aryl cation. This highly reactive intermediate then abstracts a fluoride ion from the tetrafluoroborate anion to yield the final product, this compound.

During this process, adduct formation is generally not a primary consideration in the main reaction pathway leading to the desired product. However, side reactions can occur, potentially leading to the formation of phenolic byproducts if water is present, or other substitution products depending on the reaction conditions and the presence of other nucleophiles. The mechanistic pathway is generally considered to be a unimolecular aromatic substitution (Sɴ1Ar) involving the aryl cation intermediate.

| Step | Reactants | Intermediates/Adducts | Products |

| Diazotization | 5-methoxy-2-methylaniline, NaNO₂, HCl | 5-methoxy-2-methyldiazonium chloride | - |

| Anion Exchange | 5-methoxy-2-methyldiazonium chloride, HBF₄ | 5-methoxy-2-methyldiazonium tetrafluoroborate | - |

| Decomposition | 5-methoxy-2-methyldiazonium tetrafluoroborate (heat) | Aryl cation | This compound, N₂, BF₃ |

Novel Synthetic Routes and In Silico Pathway Design

The development of novel synthetic routes for fluorinated aromatic compounds is an active area of research, driven by the need for more efficient, selective, and environmentally benign methods. While specific novel routes for this compound are not prominently documented, general advancements in fluorination chemistry can be considered.

In silico pathway design and computational screening are powerful tools for accelerating the discovery of new synthetic routes. These methods can be used to:

Predict Reaction Outcomes: Quantum mechanical calculations can model reaction energies and transition states to predict the feasibility and potential yield of a proposed reaction.

Identify Novel Reagents: Virtual screening of reagent libraries can identify new and potentially more effective fluorinating agents.

Optimize Reaction Conditions: Computational models can help in understanding the effect of solvents, catalysts, and temperature on reaction outcomes, thereby guiding the optimization of experimental conditions.

For a target molecule like this compound, computational screening could be employed to evaluate various starting materials and fluorination strategies, such as late-stage C-H fluorination, nucleophilic aromatic substitution (SɴAr) with activated precursors, or transition-metal-catalyzed fluorination reactions.

| Computational Method | Application in Synthesis Design | Potential Benefit |

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. | Prediction of reaction feasibility and selectivity. |

| Molecular Docking | (In catalyst design) Predicting binding of substrates to catalysts. | Design of more efficient and selective catalysts. |

| Retrosynthetic Analysis Software | Proposing multiple synthetic pathways from known reactions. | Rapid identification of potential synthetic routes. |

Any novel synthetic pathway proposed through computational screening would require thorough mechanistic investigation to validate the predicted route and understand the underlying chemical transformations. This involves a combination of experimental and computational techniques:

Kinetic Studies: To determine the reaction order and rate-determining step.

Isotope Labeling Studies: To trace the movement of atoms and elucidate bond-forming and bond-breaking steps.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to identify reaction intermediates and byproducts.

Computational Modeling: To visualize transition states and reaction coordinates, providing a detailed picture of the reaction mechanism at the molecular level.

For instance, if a novel palladium-catalyzed fluorination of 4-methylanisole were proposed, mechanistic studies would focus on understanding the oxidative addition, reductive elimination, and ligand exchange steps involved in the catalytic cycle.

Synthesis of Radiolabeled this compound for PET Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The synthesis of [¹⁸F]this compound would be of interest for developing new PET probes.

The introduction of ¹⁸F (half-life ≈ 110 minutes) requires rapid and efficient radiolabeling methods. For aromatic systems, nucleophilic substitution is the most common approach for ¹⁸F-labeling. A potential strategy for the synthesis of [¹⁸F]this compound would involve a suitable precursor with a good leaving group at the 3-position of the 4-methylanisole scaffold.

A common precursor strategy involves using a diaryliodonium salt or a precursor with a nitro or trimethylammonium leaving group. The general radiosynthesis process would include:

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced as an aqueous solution from a cyclotron.

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is activated by removing water and using a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2) in the presence of a base (e.g., potassium carbonate).

Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with the precursor molecule in a suitable organic solvent at an elevated temperature.

Purification: The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC), to isolate the desired [¹⁸F]this compound from unreacted fluoride and other impurities.

| Step | Key Reagents/Conditions | Purpose |

| Precursor Synthesis | 3-(Leaving Group)-4-methylanisole (e.g., Leaving Group = NO₂, -N(CH₃)₃⁺) | Provide a substrate for nucleophilic ¹⁸F-fluorination. |

| ¹⁸F-Fluoride Activation | [¹⁸F]F⁻, Kryptofix 2.2.2, K₂CO₃, Acetonitrile (B52724) | Prepare highly reactive, "naked" fluoride for the substitution reaction. |

| Nucleophilic Substitution | Activated [¹⁸F]F⁻, Precursor, Heat | Incorporation of the ¹⁸F-label onto the aromatic ring. |

| Purification | HPLC | Isolation of the high-purity radiotracer for in vivo use. |

Due to the lack of specific literature on the radiolabeling of this compound, this proposed synthesis remains a theoretical application of established ¹⁸F-labeling methodologies.

Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural nuances of molecules. For 3-Fluoro-4-methylanisole, the analysis of its vibrational spectra allows for the characterization of its constituent chemical bonds and the identification of different conformational isomers.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its functional groups. While a detailed experimental spectrum for this specific molecule is not extensively published, the expected vibrational frequencies can be inferred from studies of structurally similar compounds like 3,4-dimethylanisole.

Key functional group vibrations include:

C-H Vibrations : The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The methyl group (CH₃) exhibits symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range.

C-O-C (Anisole Group) Vibrations : The anisole (B1667542) moiety is characterized by asymmetric and symmetric stretching of the C-O-C bond. The asymmetric stretch typically appears as a strong band in the IR spectrum around 1250 cm⁻¹, while the symmetric stretch is found at a lower frequency, often near 1040 cm⁻¹.

C-F Vibration : The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1300-1100 cm⁻¹. The exact position is sensitive to the electronic environment of the aromatic ring.

Ring Vibrations : The benzene (B151609) ring itself gives rise to a series of characteristic vibrations, including C-C stretching modes within the ring, which are observed in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H bonds also produce distinct bands at lower frequencies.

Table 1: Expected Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2950 - 2850 |

| C-O-C | Asymmetric Stretching | ~1250 |

| C-O-C | Symmetric Stretching | ~1040 |

| C-F | Stretching | 1300 - 1100 |

| Aromatic C=C | Ring Stretching | 1600 - 1400 |

The presence of the methoxy (B1213986) group (-OCH₃) in this compound gives rise to the possibility of conformational isomers, or rotamers, depending on the orientation of the methyl group relative to the aromatic ring. These conformers are typically referred to as cis and trans, where the methyl group is oriented towards or away from the adjacent substituent (in this case, the fluorine atom), respectively.

Vibrational spectroscopy can distinguish between these conformers as their different symmetries and steric interactions lead to slight shifts in their vibrational frequencies. Low-temperature matrix isolation IR spectroscopy is a particularly effective technique for identifying and characterizing different conformers of anisole derivatives. While specific studies on this compound are not prevalent, research on related molecules like o-fluoroanisole has demonstrated the ability to identify and even induce isomerization between non-planar conformers under cryogenic conditions. researchgate.net The subtle differences in the vibrational spectra of the cis and trans conformers provide a means to study their relative stabilities and the energy barrier to their interconversion.

Electronic Spectroscopy and Photoionization Studies

Electronic spectroscopy techniques, such as Resonant Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy, provide valuable information about the electronic structure, ionization energies, and vibrational frequencies in the excited and cationic states of molecules.

R2PI spectroscopy is a highly sensitive and selective method for obtaining the electronic spectra of jet-cooled molecules. In an R2PI experiment, the molecule is first excited from its ground electronic state (S₀) to an excited state (S₁) by absorbing one photon. A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is obtained.

Studies on the closely related molecule 3-chloro-4-fluoroanisole (3C4FA) have successfully utilized R2PI to distinguish between its cis and trans conformers. researchgate.net For 3C4FA, the band origins of the S₁ ← S₀ electronic transitions for the cis and trans conformers were observed at distinct energies, allowing for their unambiguous identification. researchgate.net A similar distinction between conformers would be expected for this compound.

MATI spectroscopy is a high-resolution technique used to determine the adiabatic ionization energies of molecules and to probe the vibrational structure of their cations. In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed electric field pulse is then used to ionize these Rydberg states, and the resulting ions are detected. This method provides vibrational spectra of the cation (D₀ state).

For molecules like m-methylanisole, MATI spectroscopy has been employed to investigate the cis and trans rotamers. pku.edu.cn The observed active vibrations in the S₁ and D₀ states primarily consist of methyl torsion, in-plane ring deformation, and substituent-sensitive bending modes. pku.edu.cn This technique allows for a detailed comparison of the molecular geometry in the neutral ground state, the first excited state, and the cationic ground state.

The combination of R2PI and MATI spectroscopy allows for the precise determination of the first electronic excitation energies (S₁ ← S₀) and the adiabatic ionization energies (IEs). The adiabatic IE corresponds to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation, also in its vibrational ground state.

For the analogous molecule 3-chloro-4-fluoroanisole, the adiabatic ionization energies for the cis and trans conformers were determined to be 67,349 ± 15 cm⁻¹ and 67,595 ± 15 cm⁻¹, respectively, using two-color R2PI. researchgate.net Similarly, for m-methylanisole, the adiabatic ionization energies for the cis and trans rotamers were found to be 64,859 ± 5 cm⁻¹ and 65,110 ± 5 cm⁻¹, respectively. pku.edu.cn These studies indicate that the cis conformer is typically more stable (lower energy) than the trans conformer in these substituted anisoles. It is expected that this compound would exhibit similar behavior, with distinct electronic excitation and ionization energies for its cis and trans conformers.

Table 2: Spectroscopic Data for Analagous Anisole Derivatives

| Compound | Conformer | S₁ ← S₀ Transition (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|---|

| 3-chloro-4-fluoroanisole researchgate.net | cis | 34,703 ± 3 | 67,349 ± 15 |

| 3-chloro-4-fluoroanisole researchgate.net | trans | 34,747 ± 3 | 67,595 ± 15 |

| m-methylanisole pku.edu.cn | cis | 36,049 ± 2 | 64,859 ± 5 |

| m-methylanisole pku.edu.cn | trans | 36,117 ± 2 | 65,110 ± 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical structure of this compound in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the disposition of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.

The aromatic region typically displays a complex splitting pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, methoxy, and methyl substituents. The methoxy group (-OCH₃) generally exerts a shielding effect, particularly on the ortho and para protons, while the fluorine atom's high electronegativity leads to deshielding. The methyl group (-CH₃) has a weaker shielding effect.

The protons of the methoxy group typically appear as a sharp singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom. Similarly, the methyl group protons also give rise to a singlet, though typically at a more upfield position compared to the methoxy protons.

A representative (though not experimentally verified for this specific compound in the provided search results) ¹H NMR data interpretation would involve assigning the observed multiplets in the aromatic region to specific protons on the benzene ring based on their chemical shifts and coupling constants (J-values).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 6.9 - 7.1 | Doublet (d) | J(H-H) ≈ 8-9 |

| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - |

| -CH₃ | 2.2 - 2.3 | Singlet (s) | - |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

¹⁹F NMR for Fluorine Chemical Shift Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is a key indicator of its electronic environment. The position of the ¹⁹F signal is influenced by the electron-donating and electron-withdrawing nature of the substituents on the aromatic ring. The chemical shift is typically reported relative to a standard, such as CFCl₃. For fluorinated aromatic compounds, the chemical shifts can span a wide range. alfa-chemistry.comhuji.ac.il The presence of the electron-donating methoxy and methyl groups would be expected to influence the shielding of the fluorine nucleus. The coupling of the fluorine atom with neighboring protons (³JHF and ⁴JHF) provides valuable structural information and can be observed in both the ¹H and ¹⁹F NMR spectra.

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for the two aliphatic carbons (methoxy and methyl) and the six aromatic carbons.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons are affected by the electronic effects of the fluorine, methoxy, and methyl groups. The carbon attached to the methoxy group (C-1) and the methyl group (C-4) will also have characteristic chemical shifts. The carbons ortho and para to the methoxy group are expected to be shielded, while the fluorine atom will cause deshielding of the carbon it is attached to and influence the shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 150 - 160 | Singlet |

| C-2 | 110 - 120 | Doublet |

| C-3 | 155 - 165 | Doublet (¹JCF) |

| C-4 | 125 - 135 | Singlet |

| C-5 | 120 - 130 | Singlet |

| C-6 | 115 - 125 | Doublet |

| -OCH₃ | 55 - 60 | Singlet |

| -CH₃ | 15 - 20 | Singlet |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

2D NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the unambiguous assignment of ¹H and ¹³C NMR signals.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For this compound, this would confirm the assignments of the aromatic C-H pairs, as well as the methoxy and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, offering insights into its elemental composition and structural features.

Fragmentation Pattern Analysis

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides a characteristic pattern of fragment ions.

Common fragmentation pathways for anisole derivatives involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of a formyl radical (•CHO). The presence of the fluorine and methyl groups on the aromatic ring will influence the fragmentation pathways.

Key fragmentation steps could include:

Loss of a methyl radical: [M - CH₃]⁺

Loss of a formyl radical: [M - CHO]⁺

Loss of a molecule of formaldehyde: [M - CH₂O]⁺

Cleavage of the C-F bond, although generally strong, could lead to a fragment ion corresponding to the loss of a fluorine radical.

The relative abundances of these fragment ions are dependent on their stability. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 140 | [C₈H₉FO]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 111 | [M - CHO]⁺ |

| 110 | [M - CH₂O]⁺ |

| 95 | [M - CH₃ - HF]⁺ or other rearrangements |

Note: The m/z values in this table are predicted based on the molecular formula and common fragmentation pathways of similar compounds. Actual experimental data would be required for confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios to the nearest whole number, HRMS can ascertain these values to several decimal places. This high precision allows for the calculation of a compound's exact mass, which is the monoisotopic mass derived from the sum of the masses of the most abundant isotopes of its constituent atoms.

The molecular formula for this compound is C₈H₉FO. The exact mass is calculated by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

The calculation is as follows:

(8 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁹F) + (1 x Mass of ¹⁶O)

(8 x 12.000000) + (9 x 1.007825) + (1 x 18.998403) + (1 x 15.994915) = 140.063743 u

This calculated exact mass can be experimentally verified using HRMS, providing unambiguous confirmation of the compound's elemental formula. nih.govmissouri.edu

| Element | Isotope | Count | Exact Mass (u) | Total Mass (u) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 140.063743 |

X-Ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, if such a study were conducted, it would provide invaluable information on its solid-state conformation, including:

The planarity of the benzene ring.

The precise bond lengths between all atoms (e.g., C-C, C-H, C-O, C-F).

The bond angles within the molecule.

The dihedral angle of the methoxy group relative to the aromatic ring.

The intermolecular interactions and packing arrangement of the molecules within the crystal lattice.

This data is crucial for understanding the molecule's structure and its interactions in the solid state.

Computational Spectroscopy and Quantum Chemical Calculations

Computational spectroscopy, utilizing quantum chemical calculations, has become an indispensable tool for complementing experimental data and predicting the spectroscopic properties of molecules. These theoretical methods can provide deep insights into molecular structure, vibrational modes, electronic transitions, and conformational dynamics.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized molecular geometry and vibrational frequencies of molecules. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the lowest energy conformation of a molecule by calculating bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational spectra (Infrared and Raman). These calculations yield the frequencies of the normal modes of vibration, which can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. nih.gov For substituted anisoles, DFT calculations can accurately predict characteristic vibrations such as C-H stretching, C-C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-F stretching.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 3000-2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups. |

| Aromatic C=C Stretch | 1600-1450 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching of the C-O-C bond of the methoxy group. |

| C-F Stretch | 1250-1000 | Stretching vibration of the carbon-fluorine bond. |

Ab Initio Methods for Electronic Transitions

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC), are employed to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum. For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the benzene ring, and how they are influenced by the fluoro, methyl, and methoxy substituents.

Rotational Barrier Determinations

The internal rotation of the methyl and methoxy groups in this compound is hindered by rotational barriers. These barriers can be determined experimentally using techniques like microwave spectroscopy or computationally through quantum chemical calculations. nih.govresearchgate.netnih.gov

Computational methods can map the potential energy surface as a function of the dihedral angle of the rotating group. For the methoxy group, the rotation around the C(aromatic)-O bond is typically described by a potential barrier (V₃). Studies on related molecules like m-methylanisole have shown that the barrier to internal rotation of the ring methyl group can vary significantly depending on the conformation of the methoxy group. nih.gov For many anisole derivatives, the barrier to internal rotation of the methoxy methyl group is relatively high (often exceeding 1000 cm⁻¹), making its torsional splittings unresolvable in microwave spectra. researchgate.net The barrier for the ring-attached methyl group is typically lower.

| Rotating Group | Typical Barrier Height (cm⁻¹) | Method of Determination |

|---|---|---|

| Ring Methyl (CH₃) | ~35 - 60 | Microwave Spectroscopy & Quantum Chemical Calculations |

| Methoxy Methyl (OCH₃) | > 1000 | Quantum Chemical Calculations |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, identifying stable conformers and the transitions between them. researchgate.net

For this compound, an MD simulation would provide insights into the flexibility of the molecule, particularly the rotational dynamics of the methoxy group relative to the plane of the aromatic ring. The simulation would map the potential energy as a function of the key dihedral angles, revealing the most populated (lowest energy) conformations and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's structure that complements the static information obtained from geometry optimization calculations.

Reaction Mechanisms and Kinetics

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction on 3-fluoro-4-methylanisole are determined by the combined directing effects of the existing substituents.

The outcome of EAS reactions is dictated by the ability of the substituents to donate or withdraw electron density, thereby activating or deactivating the ring, and their preference for directing incoming electrophiles to the ortho, meta, or para positions. youtube.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a powerful activating substituent. It exerts a strong positive resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the π-system of the ring. This effect outweighs its negative inductive effect (-I) due to the oxygen's electronegativity. Consequently, it significantly increases the electron density of the ring, particularly at the ortho and para positions, making it a strong ortho, para-director. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating substituent that directs incoming electrophiles to the ortho and para positions. Its activating nature stems from a combination of a weak positive inductive effect (+I) and hyperconjugation.

Fluoro Group (-F): The fluorine atom exhibits a dual nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the available positions for substitution are C2, C5, and C6. The directing effects of the substituents converge to determine the most probable site of attack:

Position C2: ortho to the methoxy group and ortho to the methyl group. This position is strongly activated by both groups but is also subject to some steric hindrance.

Position C5: ortho to the fluoro group and para to the methyl group, but meta to the powerful methoxy directing group.

Position C6: para to the methoxy group and meta to both the fluoro and methyl groups.

The methoxy group is the most powerful activating and directing group on the ring. Therefore, substitution is overwhelmingly favored at its ortho (C2) and para (C6) positions. Between these two, the C6 position is generally preferred due to reduced steric hindrance compared to the C2 position, which is situated between the methoxy and methyl groups. Attack at C5 is significantly less likely as it is meta to the strongest activating group. Thus, the primary product of electrophilic aromatic substitution on this compound is expected to be the C6-substituted isomer.

Table 1: Summary of Substituent Effects on EAS Regioselectivity for this compound

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -OCH₃ (C1) | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

| -F (C3) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |

| -CH₃ (C4) | +I (Donating) | Hyperconjugation | Activating | ortho, para |

Reaction conditions such as temperature, solvent, and the nature of the catalyst can significantly influence the distribution of products in EAS reactions.

Nitration: The nitration of substituted anisoles can be complex. For instance, the nitration of p-methylanisole can lead to products resulting from ipso-attack (attack at a position already carrying a substituent), followed by rearrangement or loss of a substituent. rsc.org In the case of this compound, nitration with nitric acid in sulfuric acid would be expected to yield primarily 2-nitro-3-fluoro-4-methylanisole and 5-fluoro-4-methyl-2-nitroanisole (substitution at C6). The ratio of these products can be sensitive to temperature and acid concentration. rsc.org Low temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the more thermodynamically stable product.

Halogenation: Bromination of an aromatic ring is a classic EAS reaction. For a related compound, 2-fluoroanisole, bromination with Br₂ in chloroform (B151607) yields 4-bromo-2-fluoroanisole (B1265810) as the major product, demonstrating the strong para-directing effect of the methoxy group. prepchem.com For this compound, bromination would similarly be expected to occur predominantly at the C6 position, which is para to the methoxy group. The choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and solvent can affect the reaction rate and selectivity.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl or acyl groups to the ring. wikipedia.org These reactions typically require a strong Lewis acid catalyst. youtube.com The strong activating nature of the methoxy group in this compound would favor these reactions. However, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements. youtube.com Friedel-Crafts acylation is generally more predictable. Acylation of this compound would be expected to occur at the C6 position to yield 5-fluoro-2-methoxy-4-methylacetophenone. The choice of catalyst and reaction temperature is crucial for controlling the outcome and preventing side reactions.

Table 2: Predicted Products of Common EAS Reactions on this compound

| Reaction | Reagents | Major Product (Substitution at C6) | Minor Product (Substitution at C2) |

| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-4-methyl-2-nitroanisole | 3-Fluoro-4-methyl-2-nitroanisole |

| Bromination | Br₂, FeBr₃ | 2-Bromo-5-fluoro-4-methylanisole | 2-Bromo-3-fluoro-4-methylanisole |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-Fluoro-2-methoxy-4-methylphenyl)ethan-1-one | 1-(3-Fluoro-2-methoxy-4-methylphenyl)ethan-1-one |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This mechanism differs significantly from EAS.

The classical SₙAr reaction proceeds via a two-step addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

This compound lacks any strong EWGs; instead, it possesses electron-donating methoxy and methyl groups. Consequently, it is generally unreactive toward traditional SₙAr reactions under standard conditions. The fluorine atom, while a potential leaving group, cannot be displaced by common nucleophiles because the aromatic ring is not sufficiently activated (electron-poor). pressbooks.pub

However, nucleophilic substitution on unactivated fluoroarenes can be achieved under specific conditions. Modern synthetic methods, such as organic photoredox catalysis, can enable the defluorination of electron-neutral and even electron-rich fluoroarenes by generating a cation radical intermediate, which makes the ring susceptible to nucleophilic attack. nih.gov Additionally, in related systems like 5-bromo-4-fluoro-2-methylaniline, the fluorine atom can be displaced via nucleophilic aromatic substitution, indicating that with appropriate ring activation, fluorine displacement is feasible. ossila.com

While unreactive in traditional SₙAr, this compound can react with very strong bases, such as organolithium reagents (e.g., n-butyllithium). These reagents typically react via a mechanism known as directed ortho metalation (DoM). chemicalbook.com

The methoxy group is a potent directed metalation group (DMG). It can coordinate to the lithium atom of the organolithium reagent, delivering the base to a specific site. This coordination directs the deprotonation to one of the ortho positions. In this compound, the C2 position is ortho to the methoxy group. Reaction with n-butyllithium would therefore be expected to selectively remove the proton at C2, forming a new organometallic species, 3-fluoro-2-lithio-4-methylanisole.

This newly formed aryllithium compound is a powerful carbanionic nucleophile and a valuable synthetic intermediate. It can readily react with a wide range of electrophiles (E⁺) to introduce a new substituent specifically at the C2 position. This two-step sequence—ortho-lithiation followed by reaction with an electrophile—provides a powerful method for regioselective functionalization that is complementary to EAS.

Grignard reagents (RMgX) are generally less basic than organolithiums and are less commonly used for direct deprotonation of aromatic C-H bonds. nih.gov Their reaction with this compound would not be expected under normal conditions unless a halogen were present to facilitate Grignard formation.

Table 3: Potential Reactions via Directed ortho Metalation of this compound

| Step 1: Metalation | Step 2: Electrophile (E⁺) | Reagent for Step 2 | Final Product (Substituted at C2) |

| n-BuLi, THF, -78 °C | Carboxylation | CO₂ | 3-Fluoro-2-methoxy-6-methylbenzoic acid |

| n-BuLi, THF, -78 °C | Silylation | (CH₃)₃SiCl | (3-Fluoro-2-methoxy-6-methylphenyl)trimethylsilane |

| n-BuLi, THF, -78 °C | Iodination | I₂ | 2-Iodo-3-fluoro-4-methylanisole |

| n-BuLi, THF, -78 °C | Aldehyde formation | DMF | 3-Fluoro-2-methoxy-6-methylbenzaldehyde |

Radical Reactions and Mechanistic Pathways

Radical reactions involve intermediates with unpaired electrons and proceed through distinct mechanistic pathways, typically involving initiation, propagation, and termination steps. libretexts.org For this compound, the most probable site for a radical reaction is the methyl group.

The C-H bonds of the methyl group are in a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. Consequently, this compound is susceptible to free-radical substitution at the methyl group.

A common reaction of this type is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The mechanism proceeds as follows:

Initiation: The initiator generates a small number of bromine radicals (Br•).

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming a resonance-stabilized benzylic radical and HBr.

Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, 1-(bromomethyl)-3-fluoro-4-methylbenzene, and a new bromine radical, which continues the chain reaction.

Termination: Two radicals combine to end the chain.

Direct radical substitution on the aromatic ring is less common. While aryl radicals can be generated, for instance from aryl halides, the high strength of the C-F bond makes the homolytic cleavage to form an aryl radical from this compound energetically unfavorable.

Photochemical Reaction Mechanisms

The interaction of this compound with certain reagents under photochemical conditions leads to unique reaction pathways, notably through the formation of charge-transfer complexes.

This compound, being an electron-rich aromatic compound, can form a charge-transfer (CT) complex with strong electron acceptors like tetranitromethane (TNM). rsc.orgbris.ac.uk This complex formation is characterized by a weak electronic interaction between the electron donor (the anisole (B1667542) derivative) and the acceptor (TNM). Upon photolysis, this CT complex is excited, initiating an electron transfer from the anisole to the TNM. This event leads to the formation of a radical cation of the anisole and the radical anion of TNM, which then undergoes further reactions. rsc.org

The photolysis of the charge-transfer complex between 4-fluoro-3-methylanisole (B1295314) (an isomer of the subject compound with similar electronic properties) and tetranitromethane yields a variety of adducts. rsc.orgrsc.org The specific products formed are highly dependent on the solvent used. rsc.orgbris.ac.uk

In a non-polar solvent like dichloromethane (B109758) at -20°C, the reaction primarily yields a series of diene adducts and a trinitromethylated aromatic product. rsc.org In contrast, conducting the photolysis in a more polar solvent like acetonitrile (B52724) results in a different product distribution, with an increase in the formation of a nitro-substituted aromatic compound. rsc.orgrsc.org

The table below summarizes the major products identified from the photolysis of the CT complex of 4-fluoro-3-methylanisole and tetranitromethane in different solvents, as a model for the reactivity of this compound. rsc.orgrsc.org

| Solvent | Major Products |

| Dichloromethane | 1-fluoro-4-methoxy-6-methyl-6-nitro-3-trinitromethylcyclohexa-1,4-dienes (epimers) |

| 1-fluoro-4-methoxy-2-methyl-r-5-nitro-c-6-trinitromethylcyclohexa-1,3-diene | |

| 4-fluoro-5-methyl-2-trinitromethylanisole | |

| Acetonitrile | 1-fluoro-4-methoxy-2-methyl-r-5-nitro-c-6-trinitromethylcyclohexa-1,3-diene |

| 4-fluoro-5-methyl-2-trinitromethylanisole | |

| 4-fluoro-5-methyl-2-nitroanisole |

Catalysis in Transformations of this compound

Catalytic processes are essential for achieving high efficiency and selectivity in the functionalization of aromatic compounds like this compound.

Cationic scandium(III) alkyl complexes, particularly those supported by imidazolin-2-iminato ligands, have emerged as highly efficient catalysts for the regioselective C-H alkylation of anisole derivatives with olefins. nih.govresearchgate.net These rare-earth metal catalysts exhibit strong oxophilicity, meaning they have a high affinity for oxygen. researchgate.net

The proposed catalytic cycle for the C-H alkylation of an anisole derivative is as follows:

Catalyst Activation : A precursor scandium complex reacts to generate the active cationic scandium alkyl species. nih.gov

Coordination : The methoxy group of the anisole substrate coordinates to the scandium(III) center. nih.gov

C-H Activation : This is followed by a selective deprotonation at the ortho-position to the methoxy group via a σ-bond metathesis mechanism, forming a five-membered metallacycle intermediate. nih.gov This step is typically the rate-determining and regioselectivity-determining step.

Olefin Insertion : The olefin then inserts into the scandium-aryl bond.

Protonolysis : The resulting scandium alkyl intermediate is protonolyzed, releasing the ortho-alkylated anisole product and regenerating the active catalyst. researcher.life

For this compound, this catalytic system would be expected to direct the alkylation to the C-H bond at the 2-position (ortho to the methoxy group), driven by the coordinating effect of the methoxy oxygen. The presence of the fluorine at the 3-position and the methyl group at the 4-position would sterically and electronically influence the rate and efficiency of the reaction. nih.govresearchgate.net

Regioselective C-H Alkylation Studies

Recent advancements in organometallic chemistry have led to the development of highly regioselective C-H alkylation methods for anisole derivatives. Studies utilizing a cationic imidazolin-2-iminato scandium(III) alkyl complex as a catalyst have demonstrated efficient and selective C-H alkylation of various anisoles with olefins. nih.govrsc.orgrsc.orgresearchgate.net While research has encompassed a range of substituted anisoles, the reactions involving halide-substituted substrates have been noted to be more challenging. nih.gov

In the context of substrates analogous to this compound, investigations have shown that the presence of a halogen atom on the aromatic ring affects the reaction's efficiency. For instance, the C-H alkylation of halide-substituted anisoles was observed to be sluggish, often necessitating a higher catalyst loading of 10 mol% to achieve significant conversion. nih.gov A clear trend was observed in the isolated yields of the alkylation products, which decreased progressively as the halogen substituent was varied from fluorine to iodine. nih.gov Specifically, the yield for a fluorine-substituted anisole was reported to be as high as 99%, while the corresponding iodine-substituted substrate yielded a much lower 47% of the desired product. nih.gov

This trend suggests a strong dependence of the reaction outcome on the electronic properties and steric hindrance imposed by the halogen substituent. The high efficiency observed with the fluorine-substituted substrate, a close analogue to this compound, underscores the potential of this catalytic system for the regioselective functionalization of such compounds. The primary products of these reactions are typically the result of alkylation at the ortho-position to the methoxy group, a selectivity driven by the oxophilicity of the rare-earth metal catalyst. nih.govresearchgate.net

Table 1: Regioselective C-H Alkylation of Halide-Substituted Anisoles with Norbornene

This table presents data on the isolated yields of C-H alkylation products for various halide-substituted anisoles, demonstrating the effect of the halogen on reaction efficiency.

| Anisole Substrate (Halogen) | Catalyst Loading (mol%) | Isolated Yield (%) |

| Fluorine-substituted | 10 | 99 |

| Chlorine-substituted | 10 | 85 |

| Bromine-substituted | 10 | 72 |

| Iodine-substituted | 10 | 47 |

Kinetic Studies and Reaction Rate Determinations

To elucidate the mechanism of the regioselective C-H alkylation of anisole derivatives, kinetic studies, including deuterium-labelling experiments, have been conducted. nih.govresearchgate.net These investigations provide critical insights into the rate-determining steps of the catalytic cycle. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on closely related substituted anisoles offer valuable information on the reaction kinetics. nih.gov

A significant kinetic isotope effect (KIE) has been observed in these reactions, indicating that the cleavage of the C-H bond is involved in the turnover-limiting step of the reaction. nih.gov For example, an intramolecular KIE experiment with deuterium-labelled 4-methyl[2-D]anisole reacting with norbornene revealed a KIE value of 5.2. nih.gov This substantial isotope effect strongly suggests that the ortho-C–H bond activation is a key component of the rate-determining step for the Csp²-H alkylation of anisoles. nih.gov

Furthermore, intermolecular KIE experiments involving 2-methylanisole (B146520) and its deuterated counterpart reacting with olefins like norbornene and 1-octene (B94956) have also shown significant KIE values of 4.5 and 5.7, respectively. nih.gov Parallel reaction studies further support the involvement of C-H bond cleavage in the rate-limiting step, with observed KIE values of 7.3 and 2.8 under different experimental conditions. nih.gov These findings collectively point towards a mechanism where the activation of the C-H bond by the scandium catalyst is a crucial and kinetically relevant event. nih.govresearchgate.net The reaction rate's dependence on the concentrations of the anisole substrate, the olefin, and the catalyst precursor has also been a subject of these kinetic investigations. nih.gov

Table 2: Kinetic Isotope Effect (KIE) in C-H Alkylation of Anisole Derivatives

This table summarizes the observed kinetic isotope effects in the C-H alkylation of deuterated anisole analogues, providing evidence for the involvement of C-H bond cleavage in the rate-determining step.

| Experiment Type | Substrates | KIE (kH/kD) |

| Intramolecular KIE | 4-methyl[2-D]anisole and norbornene | 5.2 |

| Intermolecular KIE | 2-methylanisole/1-methoxy-2-(methyl-d3)benzene and norbornene | 4.5 |

| Intermolecular KIE | 2-methylanisole/1-methoxy-2-(methyl-d3)benzene and 1-octene | 5.7 |

| Parallel Reaction | 2-methylanisole/1-methoxy-2-(methyl-d3)benzene and norbornene | 7.3 |

| Parallel Reaction | 2-methylanisole/1-methoxy-2-(methyl-d3)benzene and 1-octene | 2.8 |

Applications in Medicinal Chemistry and Drug Discovery

As a Building Block for Pharmaceutical Intermediates

The chemical properties of 3-Fluoro-4-methylanisole, including its activating and deactivating effects in organic reactions, make it a useful component in the synthesis of pharmaceutical intermediates. chemicalbook.com It can undergo substitution reactions, allowing for the introduction of various functional groups, which is a critical step in building more complex molecules. chemicalbook.com

Synthesis of Quinoline (B57606) Derivatives